Cas no 1891469-96-7 (3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid)

3-(2-Chloro-4-methylphenyl)-3-methylbutanoic acid is a chlorinated aromatic carboxylic acid derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a chloro-methylphenyl group and a branched aliphatic chain, offering versatility as an intermediate in the development of bioactive compounds. The compound’s distinct substitution pattern may enhance selectivity in reactions, such as coupling or esterification, while its carboxylic acid functionality allows for further derivatization. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for research and industrial processes. Analytical characterization is typically confirmed via NMR, HPLC, or mass spectrometry to ensure purity and consistency.
3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid structure
1891469-96-7 structure
Product name:3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid
CAS No:1891469-96-7
MF:C12H15ClO2
MW:226.699302911758
CID:5933718
PubChem ID:117325975

3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid
    • 1891469-96-7
    • EN300-1993053
    • Inchi: 1S/C12H15ClO2/c1-8-4-5-9(10(13)6-8)12(2,3)7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15)
    • InChI Key: HIYLWLDOOBZTGX-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C=CC=1C(C)(C)CC(=O)O

Computed Properties

  • Exact Mass: 226.0760574g/mol
  • Monoisotopic Mass: 226.0760574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 3.5

3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1993053-0.1g
3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid
1891469-96-7
0.1g
$741.0 2023-09-16
Enamine
EN300-1993053-1g
3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid
1891469-96-7
1g
$842.0 2023-09-16
Enamine
EN300-1993053-2.5g
3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid
1891469-96-7
2.5g
$1650.0 2023-09-16
Enamine
EN300-1993053-5g
3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid
1891469-96-7
5g
$2443.0 2023-09-16
Enamine
EN300-1993053-10g
3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid
1891469-96-7
10g
$3622.0 2023-09-16
Enamine
EN300-1993053-0.25g
3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid
1891469-96-7
0.25g
$774.0 2023-09-16
Enamine
EN300-1993053-0.5g
3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid
1891469-96-7
0.5g
$809.0 2023-09-16
Enamine
EN300-1993053-5.0g
3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid
1891469-96-7
5g
$3770.0 2023-06-03
Enamine
EN300-1993053-10.0g
3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid
1891469-96-7
10g
$5590.0 2023-06-03
Enamine
EN300-1993053-0.05g
3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid
1891469-96-7
0.05g
$707.0 2023-09-16

3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid Related Literature

Additional information on 3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid

Introduction to 3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid (CAS No. 1891469-96-7)

3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid, identified by its Chemical Abstracts Service (CAS) number 1891469-96-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of aromatic carboxylic acids, characterized by a phenyl ring substituted with chloro and methyl groups, and an aliphatic side chain terminating in a carboxylic acid functional group. The structural configuration of this molecule imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.

The structure of 3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid consists of a benzene ring substituted at the 2-position with a chlorine atom and at the 4-position with a methyl group. This aromatic core is linked to a butanoic acid backbone through a tertiary carbon, which is also methylated. Such a structural motif is not only of interest for its inherent reactivity but also for its potential biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring creates a balance of electronic effects that can influence the compound's interactions with biological targets.

In recent years, there has been growing interest in developing novel molecules with tailored biological activities, particularly those that can modulate key biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. 3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid has been studied as a potential scaffold for drug discovery due to its ability to engage with various enzymes and receptors. Its chemical properties, including solubility, stability, and reactivity, make it a versatile building block for synthesizing more complex derivatives.

One of the most compelling aspects of this compound is its potential application in the development of pharmaceutical agents. The benzophenone derivative core structure is known to exhibit diverse biological activities, and modifications at the side chain can further enhance or alter these effects. For instance, studies have shown that similar aromatic carboxylic acids can act as inhibitors or modulators of enzymes such as cyclooxygenases (COX), which are implicated in pain and inflammation. The chloro and methyl substituents on the phenyl ring may play crucial roles in determining the compound's binding affinity and selectivity towards specific targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid with greater accuracy before conducting costly wet-lab experiments. Molecular docking studies have suggested that this compound could interact with proteins involved in metabolic pathways, making it a promising candidate for further investigation. Additionally, the synthetic accessibility of this molecule allows for rapid modification and optimization, which is crucial in drug discovery pipelines.

The pharmaceutical industry has been particularly interested in carboxylic acid derivatives due to their versatility as pharmacophores. These compounds can serve as substrates, inhibitors, or activators of various enzymatic systems. The unique structural features of 3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid, such as the tertiary butyl group attached to the carboxylic acid moiety, contribute to its distinct chemical profile. This feature may be exploited to develop novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments.

Moreover, the chemical synthesis of this compound has been optimized for scalability and efficiency, ensuring that it can be produced in sufficient quantities for both research and commercial applications. Advances in synthetic methodologies have allowed for the introduction of various functional groups with high precision, enabling chemists to explore a wide range of structural variations. This flexibility is essential for identifying lead compounds that can be further developed into viable drugs.

In conclusion, 3-(2-chloro-4-methylphenyl)-3-methylbutanoic acid (CAS No. 1891469-96-7) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility, make it an attractive candidate for further exploration as a scaffold for drug discovery. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in developing innovative therapies for various diseases.

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